![molecular formula C15H15NO4S B1677543 Methyl 3-(4-methylbenzenesulfonamido)benzoate CAS No. 173436-66-3](/img/structure/B1677543.png)
Methyl 3-(4-methylbenzenesulfonamido)benzoate
Overview
Description
Methyl 3-(4-methylbenzenesulfonamido)benzoate, also known as MSAB, is a compound with the molecular formula C15H15NO4S . It has a molecular weight of 305.4 g/mol .
Molecular Structure Analysis
The compound’s structure includes a benzene ring and a sulfonylamino group . The InChI string representation of the molecule isInChI=1S/C15H15NO4S/c1-11-6-8-14(9-7-11)21(18,19)16-13-5-3-4-12(10-13)15(17)20-2/h3-10,16H,1-2H3
. Chemical Reactions Analysis
Methyl 3-(4-methylbenzenesulfonamido)benzoate is known to target β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 305.4 g/mol . It has a computed XLogP3 value of 2.6, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors .Scientific Research Applications
Cancer Research
MSAB has been identified as a cell-permeable compound that targets β-catenin, a protein involved in the regulation of cell-cell adhesion and gene transcription. By directly interacting with β-catenin, MSAB induces its ubiquitination and proteasomal degradation, which can be effective in cancer research, particularly in studies focusing on the Wnt signaling pathway which is often dysregulated in cancers .
Insect Repellency
Research has suggested that methyl benzoate and its analogs, which likely include MSAB, show repellency against bed bugs and possibly other insect species. This application could be significant in developing safer, more effective pest control methods .
Analytical Chemistry
Given its structural properties, MSAB may be used as a standard or reagent in chromatography and mass spectrometry for the identification and quantification of complex mixtures .
Mechanism of Action
Target of Action
The primary target of Methyl 3-(4-methylbenzenesulfonamido)benzoate, also known as MSAB, is β-catenin . β-catenin is a protein that plays a crucial role in cell-cell adhesion and gene transcription. It is particularly significant in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .
Mode of Action
MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation . In other words, MSAB promotes the breakdown of β-catenin, particularly downregulating Wnt/β-catenin’s target genes .
Biochemical Pathways
The primary biochemical pathway affected by MSAB is the Wnt/β-catenin signaling pathway . By promoting the degradation of β-catenin, MSAB inhibits this pathway, which can lead to a decrease in cell proliferation and an increase in cell differentiation . This is particularly significant in the context of cancer, where uncontrolled cell proliferation is a key characteristic.
Pharmacokinetics
It is known that msab is soluble in chloroform and dmso , which suggests that it may be well-absorbed in the body
Result of Action
The molecular and cellular effects of MSAB’s action primarily involve the inhibition of the Wnt/β-catenin signaling pathway . This results in a decrease in cell proliferation and an increase in cell differentiation . MSAB has been shown to selectively inhibit Wnt signaling-dependent proliferation of cancer cells, while exhibiting little efficacy in Wnt-independent cultures . This makes MSAB a potential therapeutic agent for cancers that are dependent on the Wnt signaling pathway.
Action Environment
It is known that msab should be stored at 2-8°c , suggesting that temperature could potentially influence its stability
properties
IUPAC Name |
methyl 3-[(4-methylphenyl)sulfonylamino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-6-8-14(9-7-11)21(18,19)16-13-5-3-4-12(10-13)15(17)20-2/h3-10,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKBYFCJQSPBOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-methylbenzenesulfonamido)benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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